molecular formula C43H55N3O6 B10832385 5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-2-oxo-1H-quinolin-8-olate;(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-2-oxo-1H-quinolin-8-olate;(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate

Cat. No.: B10832385
M. Wt: 709.9 g/mol
InChI Key: ZRXPAFSOMICKLJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

QVA-149 is a combination of two long-acting bronchodilators, indacaterol and glycopyrronium bromide, used for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Indacaterol is a long-acting beta-2 adrenergic agonist, while glycopyrronium bromide is a long-acting muscarinic antagonist. This combination provides a dual mechanism of action that helps to improve lung function, reduce symptoms, and enhance the quality of life for patients with COPD .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of QVA-149 involves the preparation of its two components, indacaterol and glycopyrronium bromide. Indacaterol is synthesized through a multi-step process that includes the formation of a chiral intermediate, followed by several chemical transformations to achieve the final product. Glycopyrronium bromide is synthesized through a series of reactions starting from tropine, which undergoes quaternization and subsequent bromination to form the final compound .

Industrial Production Methods

Industrial production of QVA-149 involves the large-scale synthesis of indacaterol and glycopyrronium bromide, followed by their combination in specific ratios to form the final product. The production process is carefully controlled to ensure the purity and efficacy of the final product. The combination is typically formulated as an inhalation powder for use with a specific inhaler device .

Chemical Reactions Analysis

Types of Reactions

QVA-149 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites of indacaterol and glycopyrronium bromide, which are typically less active than the parent compounds .

Scientific Research Applications

QVA-149 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the interactions between beta-2 adrenergic agonists and muscarinic antagonists.

    Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Extensively researched for its therapeutic effects in the treatment of COPD, including its impact on lung function, symptom reduction, and quality of life improvements.

    Industry: Used in the development of new inhalation devices and formulations for respiratory diseases

Mechanism of Action

QVA-149 exerts its effects through a dual mechanism of action:

Comparison with Similar Compounds

QVA-149 is unique due to its combination of a long-acting beta-2 adrenergic agonist and a long-acting muscarinic antagonist. Similar compounds include:

QVA-149 offers the advantage of dual bronchodilation with a once-daily dosing regimen, providing greater convenience and potentially better adherence compared to other treatments .

Properties

Molecular Formula

C43H55N3O6

Molecular Weight

709.9 g/mol

IUPAC Name

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-2-oxo-1H-quinolin-8-olate;(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C24H28N2O3.C19H28NO3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3/q;+1/p-1

InChI Key

ZRXPAFSOMICKLJ-UHFFFAOYSA-M

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)[O-])O)CC.C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C

Origin of Product

United States

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